molecular formula C22H20O12 B8209545 DiosMetin 7-O--D-Glucuronide

DiosMetin 7-O--D-Glucuronide

Cat. No.: B8209545
M. Wt: 476.4 g/mol
InChI Key: XCKMDTYMOHXUHG-OTVISBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DiosMetin 7-O–D-Glucuronide is a naturally occurring flavonoid glycoside found in various plants, including citrus fruits and certain herbs. It is known for its potent antioxidant properties and has been studied for its potential therapeutic applications in various fields, including medicine and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DiosMetin 7-O–D-Glucuronide typically involves the glucuronidation of diosmetin. Diosmetin, the aglycone form, is first extracted from natural sources or synthesized chemically. The glucuronidation process involves the reaction of diosmetin with glucuronic acid in the presence of specific enzymes or chemical catalysts under controlled conditions .

Industrial Production Methods: Industrial production of DiosMetin 7-O–D-Glucuronide often employs biotechnological methods, utilizing microbial or enzymatic systems to achieve efficient glucuronidation. These methods are preferred due to their higher yield and environmentally friendly nature compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: DiosMetin 7-O–D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

DiosMetin 7-O–D-Glucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DiosMetin 7-O–D-Glucuronide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.

    Cardioprotective Effects: It enhances endothelial function and reduces vascular inflammation

Comparison with Similar Compounds

Uniqueness: DiosMetin 7-O–D-Glucuronide is unique due to its specific glucuronidation pattern, which enhances its solubility and bioavailability compared to its aglycone form, diosmetin. This modification also influences its biological activity and therapeutic potential .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMDTYMOHXUHG-OTVISBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DiosMetin 7-O--D-Glucuronide
Reactant of Route 2
DiosMetin 7-O--D-Glucuronide
Reactant of Route 3
DiosMetin 7-O--D-Glucuronide
Reactant of Route 4
DiosMetin 7-O--D-Glucuronide
Reactant of Route 5
DiosMetin 7-O--D-Glucuronide
Reactant of Route 6
DiosMetin 7-O--D-Glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.